molecular formula C29H32N2O4S B11651484 2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11651484
M. Wt: 504.6 g/mol
InChI Key: IUVPTZSVNYCMHN-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining phenoxy, ethoxy, methoxy, and tetrahydrobenzothieno pyrimidinone moieties, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Phenoxy Intermediate : The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent to introduce the ethoxy group, forming 2-(2-isopropyl-5-methylphenoxy)ethanol.
  • Methoxylation : The phenoxy intermediate is then reacted with a methoxylating agent to introduce the methoxy group at the 3-position.
  • Cyclization : The methoxylated intermediate undergoes cyclization with a suitable thiophene derivative to form the benzothieno pyrimidinone core.
  • Final Assembly : The final step involves the coupling of the benzothieno pyrimidinone core with the phenoxy intermediate under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
  • Reduction : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or aldehyde functionalities to alcohols.
  • Substitution : Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or methoxy groups, allowing for the introduction of different substituents.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
  • Oxidation : Formation of quinones or carboxylic acids.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Introduction of halogens or other functional groups.

Scientific Research Applications

2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine : Explored for its potential therapeutic effects, possibly as an anti-inflammatory or analgesic agent.
  • Industry : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it might target specific receptors or enzymes in the body, modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other compounds having similar structural features:

  • 2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinazolin-4(3H)-one : Similar structure but with a quinazolinone core instead of benzothieno pyrimidinone.
  • 2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydrobenzothiopyrimidin-4(3H)-one : Similar structure but with a benzothiopyrimidinone core.

The uniqueness of 2-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and the benzothieno pyrimidinone core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C29H32N2O4S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H32N2O4S/c1-17(2)20-11-9-18(3)15-23(20)35-14-13-34-22-12-10-19(16-24(22)33-4)27-30-28(32)26-21-7-5-6-8-25(21)36-29(26)31-27/h9-12,15-17H,5-8,13-14H2,1-4H3,(H,30,31,32)

InChI Key

IUVPTZSVNYCMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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